N-(5-Methylisoxazol-4-yl)isobutyrimidamide
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Overview
Description
N-(5-Methylisoxazol-4-yl)isobutyrimidamide: is a chemical compound that features an isoxazole ring, a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylisoxazol-4-yl)isobutyrimidamide typically involves the formation of the isoxazole ring followed by the introduction of the isobutyrimidamide group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . The subsequent introduction of the isobutyrimidamide group can be achieved through amidation reactions under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions: N-(5-Methylisoxazol-4-yl)isobutyrimidamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of isoxazolines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
N-(5-Methylisoxazol-4-yl)isobutyrimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-Methylisoxazol-4-yl)isobutyrimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
Isoxazoline: A reduced form of isoxazole.
Oxazole: An oxidized form of isoxazole.
Uniqueness: N-(5-Methylisoxazol-4-yl)isobutyrimidamide is unique due to the presence of the isobutyrimidamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and bioactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N'-(5-methyl-1,2-oxazol-4-yl)propanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)8(9)11-7-4-10-12-6(7)3/h4-5H,1-3H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYPIVIJIEXAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N=C(C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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